molecular formula C18H10N2O4 B5137298 5-Nitro-2-quinolin-2-ylindene-1,3-dione

5-Nitro-2-quinolin-2-ylindene-1,3-dione

Cat. No.: B5137298
M. Wt: 318.3 g/mol
InChI Key: CZYGDAJQGGDMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-quinolin-2-ylindene-1,3-dione is a heterocyclic compound featuring a fused indene-1,3-dione core substituted with a nitro group at position 5 and a quinoline moiety at position 2. This structure combines electron-withdrawing (nitro) and aromatic (quinoline) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-nitro-2-quinolin-2-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4/c21-17-12-7-6-11(20(23)24)9-13(12)18(22)16(17)15-8-5-10-3-1-2-4-14(10)19-15/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYGDAJQGGDMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-quinolin-2-ylindene-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-nitroquinoline-2-carbaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-quinolin-2-ylindene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by electrophilic halogenation reactions.

    Sulfonated derivatives: Formed by sulfonation reactions.

Scientific Research Applications

Chemistry: 5-Nitro-2-quinolin-2-ylindene-1,3-dione is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has indicated that certain derivatives exhibit significant biological activity, making them candidates for drug development.

Industry: In the industrial sector, 5-Nitro-2-quinolin-2-ylindene-1,3-dione is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5-Nitro-2-quinolin-2-ylindene-1,3-dione and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological/Physicochemical Notes References
5-Nitro-2-quinolin-2-ylindene-1,3-dione Indene-1,3-dione Quinolin-2-yl at C2; NO₂ at C5 Hypothesized receptor modulation (e.g., σ1/σ2) due to dione and quinoline moieties
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolin-3-ylidene acetamide Quinolin-6-yl; 4-bromobenzyl; amino at C5 Reported activity value: 5.411 (possibly IC50 or LogP)
Indolin-2,3-dione derivatives Indolin-2,3-dione Varied substituents on indole and sidechains Low σ1 receptor affinity (Ki >3000 nM) but high σ2 selectivity (Ki = 42 nM)
5-Nitro-2-indanone Indanone NO₂ at C5 Intermediate in organic synthesis; ClogP ~1.5 (predicted)
Piperazine-2,3-dione derivatives Piperazine-2,3-dione Bis-aromatic substitutions (e.g., benzyl) Anthelmintic activity (EC50 <10 µM against Fasciola hepatica)

Key Observations:

Quinoline vs. Non-Quinoline Moieties: The quinolin-2-yl group in the target compound may enhance π-π stacking interactions in biological systems compared to simpler indanones or piperazine-diones .

Dione Position and Bioactivity : Indene-1,3-dione (target) and indolin-2,3-dione () exhibit divergent receptor selectivity. The additional carbonyl in indolin-2,3-dione reduces σ1 affinity but improves σ2 selectivity, suggesting that dione positioning critically influences target engagement .

Functional Comparisons Based on Evidence

  • Anthelmintic Activity: Piperazine-2,3-diones () demonstrate potent anthelmintic effects, whereas nitro-indenones (e.g., 5-nitro-2-indanone) are primarily synthetic intermediates. The target compound’s quinoline moiety could confer unique antiparasitic properties, though this remains speculative without direct data .
  • Receptor Affinity : Indolin-2,3-diones show a >72-fold selectivity for σ2 over σ1 receptors, whereas benzoxazolone derivatives (analogous to the target’s dione core) exhibit high σ1 affinity (Ki = 2.6 nM). This suggests that the indene-1,3-dione scaffold in the target compound may occupy a middle ground in receptor interactions .
  • Lipophilicity : Piperazine-2,3-diones have improved ClogP values (~2.5–3.0) compared to unsubstituted piperazine (ClogP = −1.1), aligning with the target compound’s likely moderate lipophilicity due to its aromatic and nitro groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.